molecular formula C20H27O4P B12806410 Phosphoric acid, isooctyl diphenyl ester CAS No. 29319-57-1

Phosphoric acid, isooctyl diphenyl ester

Cat. No.: B12806410
CAS No.: 29319-57-1
M. Wt: 362.4 g/mol
InChI Key: RCRYBQKHEDNBDN-UHFFFAOYSA-N
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Description

Contextual Significance in Organophosphate Ester Research

Phosphoric acid, isooctyl diphenyl ester, is a member of the broader category of organophosphate esters (OPEs), which are primarily used as flame retardants and plasticizers in a variety of commercial products. alfa-chemistry.comnih.gov The widespread use of these compounds has led to their ubiquitous presence in the environment, including in air, water, soil, and biota. aaqr.org Consequently, there is a growing body of research focused on understanding the environmental fate, transport, and potential effects of OPEs. aaqr.orgnih.gov Isooctyl diphenyl phosphate (B84403) is noted for its use as a flame retardant in plastics and as a plasticizer in PVC. victory-chem.comvictory-chem.com Its detection in various environmental matrices underscores the importance of studying its specific characteristics and behavior.

Historical Trajectories and Evolution of Research on Phosphoric Acid Esters

Research into phosphoric acid esters initially gained momentum as a result of the phasing out of polybrominated diphenyl ethers (PBDEs), which were another class of flame retardants found to be persistent, bioaccumulative, and toxic. nih.govacs.org This led to an increased industrial demand for alternative flame retardants, including a variety of OPEs. aaqr.orgacs.org The shift in production and use patterns prompted the scientific community to investigate the environmental occurrence and fate of these replacement compounds. nih.gov Early research often focused on the more common OPEs, but as analytical techniques have advanced, the ability to detect and quantify a wider range of these compounds, including isooctyl diphenyl phosphate, has improved. baua.depublisso.de This has allowed for more detailed and specific investigations into the environmental behavior of individual OPEs.

Scope and Research Objectives for Advanced Investigation

Future research on this compound, is aimed at addressing several key knowledge gaps. A primary objective is to gain a more comprehensive understanding of its environmental fate and transport mechanisms. This includes studying its degradation pathways in different environmental compartments and its potential for long-range transport. nih.gov Furthermore, there is a need for more detailed investigations into its occurrence in indoor environments, given its use in consumer products. Advanced analytical methods are being developed to improve the detection and quantification of isooctyl diphenyl phosphate and its metabolites in complex matrices. nih.govmdpi.com The overarching goal is to build a robust scientific basis for assessing the potential risks associated with the widespread use of this compound.

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for predicting its environmental behavior.

PropertyValue
Molecular Formula C20H27O4P victory-chem.comvictory-chem.comnih.gov
Molecular Weight 362.4 g/mol victory-chem.comnih.gov
Appearance Colorless Liquid victory-chem.comvictory-chem.commade-in-china.com
Density 1.080-1.090 g/cm³ at 20℃ victory-chem.comvictory-chem.commade-in-china.com
Flash Point Minimum 200 °C victory-chem.comvictory-chem.com
Acid Value Maximum 0.1 mgKOH/g victory-chem.comvictory-chem.com
Solubility Soluble in organic solvents like ethanol (B145695) and benzene; insoluble in water. made-in-china.com
CAS Number 29761-21-5 nih.govalfa-chemistry.com

Synthesis and Industrial Applications

This compound is synthesized for specific industrial uses.

Synthesis

The synthesis of diaryl phosphates can be achieved through various methods, including the reaction of phosphoric acid with phenol (B47542) in the presence of a catalyst and dehydrating agent. chemicalbook.com A general procedure involves heating phosphoric acid, phenol, and a catalyst like 1-butylimidazole (B119223) with triethylamine (B128534) in a solvent such as N,N-dimethyl-formamide. chemicalbook.com The water produced during the reaction is removed to drive the reaction to completion. chemicalbook.com The resulting product is then purified through techniques like cation exchange resin and gel permeation chromatography. chemicalbook.com Other synthetic routes for phosphorus-containing compounds include the Michaelis-Arbuzov reaction and the Perkow reaction. researchgate.netmdpi.com

Industrial Applications

The primary industrial applications of isooctyl diphenyl phosphate are as a flame retardant and a plasticizer. foremost-chem.comnovistachem.com

Flame Retardant: It is incorporated into various polymers, such as PC/ABS and PPO/HIPS, to reduce their flammability. foremost-chem.comnovistachem.com Its phosphorus content contributes to flame retardancy.

Plasticizer: In materials like PVC, it is used to increase flexibility and durability. victory-chem.comvictory-chem.commade-in-china.com It is also used as a stabilizer and antioxidant in plastics like PE, PP, ABS, and SBS. foremost-chem.comspecialchem.com

Environmental Fate and Transport

The environmental fate of isooctyl diphenyl phosphate is a key area of research.

Abiotic and Biotic Degradation

The environmental persistence of organophosphate esters is a subject of ongoing study. nih.gov While once considered less persistent than their brominated predecessors, some OPEs have shown properties of long-range transport and can accumulate in remote environments. nih.gov The atmospheric hydroxylation rate is a property used to estimate the persistence of these compounds in the atmosphere. epa.gov

Environmental Occurrence

Isooctyl diphenyl phosphate has been detected in various environmental compartments.

Indoor Environments: Due to its use in consumer products, it is frequently found in indoor dust and air.

Aquatic Environments: It has been detected in ocean sediments, indicating its transport to marine ecosystems. capes.gov.br

Biota: OPEs have been detected in various species, suggesting potential for bioaccumulation. nih.gov

Analytical Methods for Detection

Several analytical techniques are employed for the detection and quantification of isooctyl diphenyl phosphate in environmental samples.

Sample Preparation

Sample preparation is a critical step in the analysis of isooctyl diphenyl phosphate from environmental matrices. For air samples, this can involve drawing air through a filter, followed by extraction of the collected compounds with a solvent like ethyl acetate (B1210297) in an ultrasonic bath. baua.depublisso.de Solid-phase extraction may be used for purification. baua.de For biological samples like urine, enzymatic hydrolysis followed by solid-phase extraction is a common procedure. nih.gov

Instrumental Analysis

The most common instrumental techniques for the analysis of isooctyl diphenyl phosphate are gas chromatography (GC) and liquid chromatography (LC), coupled with mass spectrometry (MS). baua.depublisso.de

GC-MS: This technique is well-suited for the analysis of semi-volatile compounds like isooctyl diphenyl phosphate. baua.depublisso.de

LC-MS/MS: High-performance liquid chromatography coupled with tandem mass spectrometry offers high sensitivity and is used for detecting OPE metabolites in biological samples. nih.gov

ICP-MS: Inductively coupled plasma mass spectrometry is a sensitive method for detecting total phosphorus in environmental samples. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29319-57-1

Molecular Formula

C20H27O4P

Molecular Weight

362.4 g/mol

IUPAC Name

6-methylheptyl diphenyl phosphate

InChI

InChI=1S/C20H27O4P/c1-18(2)12-6-5-11-17-22-25(21,23-19-13-7-3-8-14-19)24-20-15-9-4-10-16-20/h3-4,7-10,13-16,18H,5-6,11-12,17H2,1-2H3

InChI Key

RCRYBQKHEDNBDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Process Optimization for Phosphoric Acid, Isooctyl Diphenyl Ester

Established Synthetic Routes and Chemical Transformations

The primary methods for synthesizing isooctyl diphenyl ester involve the carefully controlled formation of ester linkages with a central phosphorus atom. These routes typically utilize phosphorus oxychloride as the starting phosphorus source.

The synthesis of isooctyl diphenyl ester is fundamentally an esterification process. A prevalent industrial method involves a sequential reaction using phosphorus oxychloride (POCl₃) as the phosphorylating agent. One common pathway begins with the reaction of phosphorus oxychloride with an alcohol to produce an alkyl phosphoryl dichloride intermediate. googleapis.com This intermediate is then reacted with sodium arylates. googleapis.com

An alternative and widely described procedure involves first reacting phosphorus oxychloride with two molar equivalents of a phenolic compound, such as phenol (B47542), to form diphenyl phosphoryl chloride (Ph₂PO₂Cl). epo.org This reaction is often difficult to control and can lead to the formation of undesired triaryl phosphate (B84403) byproducts, which necessitates distillation of a corrosive mixture. epo.org The diphenyl phosphoryl chloride intermediate is subsequently reacted with one molar equivalent of isooctyl alcohol to yield the final mixed ester product, isooctyl diphenyl phosphate. epo.org The reaction liberates hydrogen chloride (HCl) gas, which is typically removed under vacuum to drive the reaction to completion. epo.org

Catalysts are employed to facilitate these esterification reactions. For the synthesis of triaryl phosphates, which shares mechanistic similarities, catalysts such as magnesium, calcium, aluminum, or their respective chlorides (MgCl₂, CaCl₂, AlCl₃) are often used when reacting phenols with POCl₃. In transesterification routes, where an existing phosphate ester like triphenyl phosphate is reacted with an alcohol, basic catalysts such as sodium alkoxides are utilized. For instance, the reaction of triphenyl phosphate with isodecanol (B128192) can be catalyzed by sodium metal added to the alcohol. epo.org

A summary of common reactants and catalysts is presented below.

Reactant 1Reactant 2Reactant 3Catalyst/ReagentProduct
Phosphorus OxychlorideIsooctyl AlcoholSodium Phenate-Isooctyl Diphenyl Phosphate
Phosphorus OxychloridePhenol (2 eq.)Isooctyl AlcoholBase (e.g., Pyridine)Isooctyl Diphenyl Phosphate
Triphenyl PhosphateIsooctyl Alcohol-Sodium MetalIsooctyl Diphenyl Phosphate

The synthesis of isooctyl diphenyl phosphate proceeds through key intermediate compounds, the nature of which depends on the chosen synthetic route.

Alkyl Phosphoryl Dichloride Intermediate: When POCl₃ is first reacted with one mole of an alcohol, such as isooctyl alcohol, an iso-octyl phosphoryl dichloride is formed. googleapis.com This intermediate is highly reactive and is typically not isolated. Instead, it is reacted in situ with the appropriate sodium phenates in a Schotten-Baumann type reaction to complete the synthesis. googleapis.com The formation of this intermediate must be carefully controlled, as increasing the proportion of alcohol can lead to the undesired formation of dialkyl phosphoryl chlorides, impacting the final product's yield and quality. googleapis.com

Diphenyl Phosphoryl Chloride Intermediate: In the alternate route, the reaction of POCl₃ with two moles of phenol yields diphenyl phosphoryl chloride (also known as diphenyl chlorophosphate). epo.orgorgsyn.org This intermediate is often a distillable liquid. orgsyn.org For related syntheses, purification by vacuum distillation is a common practice to remove impurities before the subsequent reaction with the alcohol. orgsyn.org The isolation of this intermediate allows for a more controlled final esterification step with isooctyl alcohol.

The general schemes for these intermediate formations are as follows:

Route 1: POCl₃ + (CH₃)₂CH(CH₂)₅OH → (CH₃)₂CH(CH₂)₅OPOCl₂ + HCl

Route 2: POCl₃ + 2 C₆H₅OH → (C₆H₅O)₂POCl + 2 HCl

Isolation of these intermediates, particularly the phosphoryl dichlorides, is challenging due to their reactivity and corrosivity. Therefore, they are often used directly in the next synthetic step.

Advanced Synthetic Approaches and Novel Reactants

Research into organophosphate synthesis continues to produce more efficient and selective methods, including one-pot procedures and stereoselective pathways.

One-pot synthesis, which involves conducting multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, cost, and waste reduction. For the synthesis of related triaryl phosphates, a one-pot method has been reported involving the vapor-liquid interfacial condensation of phosphorus oxychloride with phenols in an aqueous sodium hydroxide (B78521) solution. This approach avoids the need for organic solvents and simplifies purification. While not specifically documented for isooctyl diphenyl phosphate, this principle could be adapted.

Another advanced strategy involves the activation of stable phosphate precursors. A metal-free method has been developed that uses trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and pyridine (B92270) to activate various phosphates. acs.org This generates a transient phosphorylpyridin-1-ium species in situ, which then readily reacts with nucleophiles like alcohols to form mixed phosphate esters. acs.org This approach avoids the use of toxic chlorinating agents like POCl₃. acs.org

When the phosphorus atom in a phosphate ester is bonded to four different groups, it becomes a stereogenic center, leading to the possibility of chiral P-stereogenic compounds. While isooctyl diphenyl phosphate is typically produced as a racemic mixture, methodologies exist for the stereoselective synthesis of related phosphoric acid derivatives. These methods are crucial for applications in asymmetric catalysis and medicinal chemistry.

Chiral phosphoric acids (CPAs), often derived from scaffolds like BINOL, are widely used as catalysts in asymmetric synthesis. wikipedia.orggoogle.com These catalysts can facilitate a variety of reactions, including reductions and additions, with high enantioselectivity. google.comresearchgate.net

The synthesis of P-chiral compounds can be achieved through several strategies:

Chiral Auxiliaries: Using a chiral alcohol or amine to create a diastereomeric intermediate, which can then be separated, followed by removal of the auxiliary.

Desymmetrization: The selective reaction of one of several identical functional groups on a prochiral phosphorus substrate. nih.gov

Kinetic Resolution: The selective reaction of one enantiomer in a racemic mixture of a phosphorus-containing starting material. A dynamic kinetic asymmetric transformation (DKAT) can be used where a racemic H-phosphinate is coupled with an alcohol in the presence of a chiral nucleophilic catalyst. nih.gov

For example, the reaction of N-t-Boc protected amino acids with PhPCl₂ can produce P-chiral 1,3,2-oxazaphospholidinones with high stereoselectivity. acs.orgacs.orgnih.gov These methods highlight the potential for creating chiral analogues of phosphoric acid esters, although their direct application to isooctyl diphenyl phosphate is not extensively reported.

Purification and Isolation Methodologies in Chemical Synthesis

After synthesis, the crude isooctyl diphenyl phosphate must be purified to remove unreacted starting materials, catalysts, byproducts, and intermediate compounds. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Common purification techniques for organophosphate esters include:

Distillation: For products and intermediates that are thermally stable, vacuum distillation is a highly effective method for separating components based on their boiling points. epo.orgorgsyn.org For example, a mixed isodecyl diphenyl phosphate ester has been purified by distillation at 221°C–231°C under a vacuum of 3 mm Hg. epo.org

Washing/Extraction: The crude product can be washed with aqueous solutions to remove ionic impurities, such as salts (e.g., NaCl) and water-soluble starting materials. An alkaline wash can remove acidic impurities like unreacted phenols, followed by a water wash to remove any remaining base. googleapis.com

Chromatography: For laboratory-scale purification and for achieving very high purity, column chromatography is often used. Gel permeation chromatography has been used to purify diphenyl hydrogen phosphate. chemicalbook.com For analytical purposes and trace-level detection in environmental samples, techniques like pressurized liquid extraction (PLE) followed by gas chromatography-mass spectrometry (GC-MS) are employed. mdpi.com

Adsorption: Treatment with activated carbon is an effective method for removing organophosphate esters from aqueous solutions, indicating its potential use in removing trace impurities during workup. nih.govresearchgate.net

The table below summarizes common purification methods and the types of impurities they target.

Purification MethodTargeted Impurities
Vacuum DistillationUnreacted starting materials, byproducts with different boiling points (e.g., triphenyl phosphate) epo.org
Aqueous WashingSalts, water-soluble reagents, phenolic bodies, partial esters googleapis.com
ChromatographyStructurally similar byproducts, trace impurities chemicalbook.commdpi.com
Activated Carbon FiltrationResidual organophosphate compounds from process streams nih.gov

Vacuum Distillation Techniques for Mixed Ester Separation

Vacuum distillation is a fundamental process for separating components of a liquid mixture, particularly for compounds that are sensitive to high temperatures. pfeiffer-vacuum.com By reducing the pressure within the distillation apparatus, the boiling points of the constituent substances are lowered, allowing for evaporation at temperatures that prevent thermal decomposition. pfeiffer-vacuum.comyoutube.com This technique is essential in the purification of phosphate esters, which can degrade or form unwanted by-products at their atmospheric boiling points. pfeiffer-vacuum.comgoogle.com

The industrial purification of crude triaryl phosphate esters is often accomplished through a sequential process involving flash distillation followed by fractional distillation, all under controlled vacuum conditions. google.com This multi-step approach is designed to efficiently remove different types of impurities.

Initial Purification via Flash Distillation: The crude product mixture is first fed into a flash distiller. This step is designed to separate the desired phosphate ester product from non-volatile impurities, such as catalyst residues and other high-boiling point contaminants. google.com Operating the flash distillation at a temperature range of 250°–310°C and a pressure of 5 to 8 mm Hg allows the volatile ester to vaporize, leaving the impurities behind. google.com This initial separation is crucial as it prevents the fouling of subsequent fractionation equipment and minimizes catalytic decomposition reactions that could otherwise occur at elevated temperatures. google.com

High-Purity Fractional Distillation: The vaporized distillate from the flash stage is then transferred to a fractional distillation column for the separation of the desired ester from more closely boiling impurities, such as unreacted phenols. google.com To achieve a high-purity product with minimal free phenolic content (e.g., 100 ppm or less), precise control of temperature and pressure is paramount. google.com These columns are often specialized packed fractionation columns designed for high-vacuum operation, featuring a low pressure-drop per theoretical stage. google.com A Korean patent describes a two-stage vacuum distillation process for purifying phosphate esters like cresyl diphenyl phosphate (CDP) and tricresyl phosphate (TCP) at a pressure of 5 mmHg and a temperature not exceeding 240°C, which reportedly improves yield and product quality. google.com

Research and patent literature provide optimized conditions for the fractional distillation of various mixed phosphate esters, demonstrating the specific parameters required for effective separation. google.com

Table 1: Vacuum Distillation Parameters for Various Triaryl Phosphate Esters

Phosphate Ester ProductReboiler Temperature (°C)Base Pressure (mm Hg)
Isopropylphenyl/phenyl phosphate255 - 2755.4 - 9.0
Phosphorylated isobutylene-phenol270 - 2758.0 - 9.0
Cresyl diphenyl phosphate252 - 2664.9 - 8.1
Tricresyl phosphate258 - 2785.4 - 6.6
Trixylyl phosphate271 - 2824.8 - 7.3

This table is generated based on data from patent literature detailing fractional distillation conditions for purifying mixed triaryl phosphate esters. google.com

Chromatographic Purification Strategies for High Purity

When exceptionally high purity is required, or when separating complex mixtures of structurally similar esters, chromatographic techniques are employed. These methods offer superior resolution compared to distillation.

Paper and Thin-Layer Chromatography: Historically, paper chromatography has been used for the separation and identification of complex mixtures of phosphate esters. researchgate.net A notable method involves two-dimensional paper chromatography, where separation is achieved by using two different solvent systems sequentially in perpendicular directions. researchgate.net One system is typically acidic, while the other is basic, providing effective resolution of various phosphate esters involved in biological pathways. researchgate.net For instance, different solvent mixtures show varying abilities to separate specific pairs of esters. cdnsciencepub.com

Table 2: Solvent Systems for Paper Chromatographic Separation of Phosphate Esters

Solvent SystemComposition (by volume)Separation Capability Example
Acidic SolventEthyl acetate (B1210297) (3), Acetic acid (3), Water (1)Good separation of Fructose-6-Phosphate and Glucose-6-Phosphate
Basic SolventMethyl Cellosolve (7), Methyl ethyl ketone (2), 3N Ammonium (B1175870) hydroxide (3)Partial separation of Fructose-6-Phosphate and Glucose-6-Phosphate
Formamide SolventEthyl acetate (6), Formamide (4), Pyridine (1)No separation of Fructose-6-Phosphate and Glucose-6-Phosphate

This table is generated based on data from research on the paper chromatographic separation of biologically important phosphate esters. cdnsciencepub.com

High-Performance Liquid Chromatography (HPLC): For modern, high-purity preparative separations, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC, in particular, has proven effective for the analysis and purification of phosphorylated compounds. nih.gov Procedures have been developed to cleanly separate various phosphorylated isoprenoids on a C18 column using a gradient elution of acetonitrile (B52724) and an aqueous buffer like ammonium bicarbonate. nih.gov This technique allows for the direct analysis and purification of reaction products on a preparative scale, yielding highly pure materials suitable for further characterization. nih.gov

Ion Chromatography (IC): Ion chromatography is another powerful tool for the analysis and separation of phosphorus-containing species, including alkyl phosphates. nih.gov Ion-exchange methods, often coupled with advanced detectors and suppressor devices, enable the determination of phosphate compounds at very low levels (ppb). nih.gov The use of elution gradients in IC systems improves sensitivity and reduces analysis time, making it a valuable strategy for quality control and high-purity applications. nih.gov

Gas-Liquid Chromatography (GLC): Gas-liquid chromatography has also been applied to the analysis of phosphate esters. However, a significant challenge with this method is the highly polar nature of many dialkyl phosphates, which can lead to poor partitioning into the extraction solvent and require extensive sample cleanup or chemical derivatization to form more volatile esters before analysis. d-nb.info

Advanced Analytical Characterization and Quantification of Phosphoric Acid, Isooctyl Diphenyl Ester

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of molecules like isooctyl diphenyl phosphate (B84403), offering insights into the atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Phosphorus Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organophosphorus compounds. Both ³¹P and ¹H NMR are employed to characterize isooctyl diphenyl phosphate.

³¹P NMR spectroscopy is particularly valuable due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. huji.ac.il It provides direct information about the chemical environment of the phosphorus atom. organicchemistrydata.org For phosphate esters, the chemical shifts (δ) are typically found in a characteristic range. nih.govresearchgate.net In isooctyl diphenyl phosphate, the phosphorus atom is in a phosphate ester environment, bonded to two phenoxy groups and one isooctoxy group. Its chemical shift is expected to be in the downfield region relative to the standard 85% H₃PO₄. For comparison, the closely related diphenyl phosphate exhibits a ³¹P NMR signal at approximately -11 ppm. nih.gov The chemical shift for isooctyl diphenyl phosphate would be influenced by the electron-donating nature of the isooctyl group. The spectra are commonly recorded with ¹H decoupling to produce a single sharp signal, simplifying the analysis. organicchemistrydata.org

¹H NMR spectroscopy provides information on the hydrogen atoms within the molecule, allowing for the characterization of the isooctyl and diphenyl moieties. The aromatic protons of the two phenyl groups are expected to appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The protons of the isooctyl group would show distinct signals: a doublet for the terminal methyl groups, multiplets for the methine and methylene (B1212753) protons along the chain, and a characteristic multiplet for the -CH₂-O- protons coupled to the phosphorus atom.

A summary of predicted ¹H NMR chemical shifts is presented below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Phenyl-H7.0 - 7.5Multiplet
-O-CH₂- (Isooctyl)3.8 - 4.2Multiplet
Various -CH₂- and -CH- (Isooctyl)1.2 - 1.8Multiplet
-CH₃ (Isooctyl)0.8 - 1.0Doublet

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS-MS) for Molecular Characterization

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound. For isooctyl diphenyl phosphate (C₂₀H₂₇O₄P), the exact molecular weight is 362.4 g/mol . nih.gov In typical soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the molecule is observed as a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 363. massbank.eunih.gov

Tandem mass spectrometry (MS-MS) provides deeper structural information by fragmenting the precursor ion and analyzing the resulting product ions. The fragmentation of organophosphate esters is well-studied and follows predictable pathways. massbank.eu For isooctyl diphenyl phosphate, the fragmentation of the [M+H]⁺ ion would likely involve the following key steps:

Neutral loss of the isooctene group: Cleavage of the C-O bond of the isooctyl chain, often via a rearrangement, leading to the loss of isooctene (C₈H₁₆, 112 Da) and formation of a diphenyl phosphate fragment ion at m/z 251. massbank.eu This [C₁₂H₁₁O₄P+H]⁺ ion is a common fragment for compounds containing a diphenyl phosphate moiety. nih.govnist.gov

Cleavage of P-O bonds: Fragmentation can occur at the phenyl-O-P linkage, leading to the loss of a phenoxy radical or phenol (B47542), generating characteristic fragment ions.

Formation of phosphoric acid ions: Under certain conditions, common fragment ions corresponding to protonated phosphoric acid, such as [H₄PO₄]⁺ at m/z 99, can be observed, particularly in alkyl phosphates. massbank.eu

A proposed fragmentation table for isooctyl diphenyl phosphate is provided below.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Identity of Lost Neutral Fragment Proposed Structure of Fragment Ion
363251C₈H₁₆ (Isooctene)[Diphenyl phosphate + H]⁺
363269C₇H₇ (Toluene)[Isooctyl phenyl phosphate + H]⁺ (rearranged)
251157C₆H₆O (Phenol)[Phenyl phosphate + H]⁺
25195C₁₂H₁₀O₃P (various)[C₆H₇O]⁺ (Protonated Phenol)

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups.

IR spectroscopy of isooctyl diphenyl phosphate shows characteristic absorption bands. A strong absorption band is expected around 1250-1300 cm⁻¹ corresponding to the P=O (phosphoryl) stretching vibration. The P-O-C (aryl) stretching vibrations typically appear in the 1150-1250 cm⁻¹ region, while the P-O-C (alkyl) stretches are found around 1000-1050 cm⁻¹. Aromatic C-H stretching is observed above 3000 cm⁻¹, and aliphatic C-H stretching from the isooctyl group appears just below 3000 cm⁻¹. The presence of aromatic rings is further confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. nih.gov

Raman spectroscopy provides similar information. The symmetric stretching of the aromatic rings often gives a strong Raman signal. The P=O stretch is also Raman active. These techniques are useful for confirming the presence of key functional groups and for studying interactions, such as the sorption of organophosphate esters on materials. nist.govcdc.govchemicalbook.com

Functional Group Vibrational Mode Expected IR Wavenumber (cm⁻¹) Expected Raman Shift (cm⁻¹)
P=OStretch1250 - 1300 (Strong)Active
P-O-C (Aryl)Stretch1150 - 1250Active
P-O-C (Alkyl)Stretch1000 - 1050Active
Aromatic C=CStretch1450 - 1600Strong
Aromatic C-HStretch3010 - 3100Active
Aliphatic C-HStretch2850 - 2960Strong

Chromatographic Separation Methods for Purity Assessment and Mixture Analysis

Chromatography is essential for separating isooctyl diphenyl phosphate from complex mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (HPLC-MS/MS), is a preferred method for the quantitative analysis of organophosphate esters due to its high sensitivity and selectivity. mdpi.comhmdb.ca For isooctyl diphenyl phosphate, a reversed-phase HPLC method is typically employed.

A C18 column is commonly used for separation, with a mobile phase consisting of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netmassbank.eu An acidic modifier, such as formic acid, is often added to the mobile phase to improve peak shape and promote protonation for positive-ion ESI-MS detection. nist.gov Quantification is achieved using Multiple Reaction Monitoring (MRM) mode in MS/MS, where specific precursor-to-product ion transitions are monitored, ensuring high specificity and low limits of detection. mdpi.com

Parameter Typical Condition
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.2 - 0.5 mL/min
Detection ESI-MS/MS (Positive Ion Mode)
MRM Transition (Example) m/z 363 → 251

Gas Chromatography (GC) for Environmental Sample Analysis

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a robust technique for analyzing thermally stable and volatile compounds like isooctyl diphenyl phosphate, especially in environmental samples such as dust, water, and air. cdc.govguidechem.com Given its relatively high molecular weight, a high-temperature capillary column and appropriate temperature programming are necessary.

A low-polarity fused-silica capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5ms), is suitable for the analysis. cdc.gov The oven temperature is programmed to ramp up to a high final temperature (e.g., 300-320°C) to ensure elution of the compound. Sample preparation often involves solvent extraction followed by a cleanup step, for instance using solid-phase extraction (SPE), to remove matrix interferences. nih.gov For trace-level analysis, GC coupled with tandem mass spectrometry (GC-MS/MS) provides enhanced sensitivity and selectivity. organicchemistrydata.org

Parameter Typical Condition
Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injection Mode Splitless
Inlet Temperature 280 - 300°C
Oven Program Initial 80°C, ramp at 10-15°C/min to 300°C, hold for 10 min
Detection Mass Spectrometry (EI, SIM or MRM mode)

Method Development for Trace Detection in Complex Matrices

The ubiquitous presence of organophosphate esters (OPEs), including isooctyl diphenyl ester, in various environmental and biological compartments necessitates the development of highly sensitive and selective analytical methods for their trace detection. Complex matrices such as sediment, water, food, and biological tissues present significant analytical challenges due to the presence of interfering co-extractants. capes.gov.brenv.go.jp Effective method development, therefore, focuses on robust sample preparation techniques coupled with advanced chromatographic and mass spectrometric instrumentation. env.go.jprsc.org

Sample Preparation and Extraction

The initial and most critical step in analyzing trace levels of isooctyl diphenyl ester is its efficient isolation from the sample matrix. env.go.jp The choice of extraction method is highly dependent on the matrix type.

Solid-Phase Extraction (SPE): For aqueous samples like river water, solid-phase extraction is a widely adopted technique. sci-hub.se Cartridges such as Oasis HLB, which contains a hydrophilic-lipophilic balanced copolymer, have proven effective for extracting a broad range of OPEs. sci-hub.sesci-hub.se The process involves passing the water sample through the cartridge, where the analyte is adsorbed onto the sorbent. After washing to remove interferences, the target compound is eluted with a small volume of an organic solvent like dichloromethane. lcms.cz This technique not only isolates the analyte but also allows for sample pre-concentration, which is crucial for achieving low detection limits. lcms.cz

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis in food, the QuEChERS method has been successfully adapted for OPEs in complex biological matrices like fish tissue. capes.gov.br The procedure typically involves an initial extraction with an organic solvent such as acetonitrile, followed by a partitioning step induced by the addition of salts (e.g., EN 15662 method salts). capes.gov.br A subsequent dispersive solid-phase extraction (d-SPE) step is employed for cleanup, using sorbents to remove lipids and other interferences. capes.gov.brnih.gov

Liquid-Liquid Extraction (LLE): LLE is another common technique, particularly for food simulants. nih.gov It involves partitioning the analyte between the aqueous sample (or a solution thereof) and an immiscible organic solvent like dichloromethane. The efficiency of the extraction can be enhanced by adding salt to the aqueous phase, which decreases the solubility of the analyte in it. nih.gov

Other Techniques: For solid samples like dust or sediment, pressurized liquid extraction (PLE) and ultrasonic-assisted extraction (UAE) are frequently used. nih.gov These methods employ elevated temperature and pressure or ultrasonic waves to improve the extraction efficiency of analytes from the solid matrix into a solvent.

Instrumental Analysis

Following extraction and cleanup, instrumental analysis is performed to separate, identify, and quantify isooctyl diphenyl ester. Gas chromatography and liquid chromatography coupled with mass spectrometry are the predominant techniques. rsc.orgrestek.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful and widely used tool for the analysis of semi-volatile OPEs like isooctyl diphenyl ester. restek.comjmchemsci.com Separation is typically achieved on a low-polarity capillary column, such as a 5% phenyl methyl siloxane column (e.g., DB-5MS). nih.govnih.gov The mass spectrometer, often a triple quadrupole (MS/MS) system, provides high selectivity and sensitivity by operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. sci-hub.senih.gov The MRM mode is particularly advantageous in complex matrices as it minimizes interferences by monitoring a specific precursor-to-product ion transition, thereby improving the signal-to-noise ratio and analytical reliability. nih.goveurofins.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), serves as a complementary or alternative technique to GC-MS. rsc.orgtuwien.at It is especially suitable for OPEs that are more polar or thermally labile. tuwien.at Reversed-phase chromatography using a C18 column is common, with a mobile phase gradient of water and an organic solvent like methanol or acetonitrile. nih.gov Electrospray ionization (ESI) is the most frequently used ionization source. nih.gov Similar to GC-MS/MS, the use of MRM mode in LC-MS/MS is essential for achieving the required sensitivity and selectivity for trace analysis. eurofins.com

Method Validation and Performance

Method validation is crucial to ensure the reliability of analytical data. Key parameters evaluated include linearity, accuracy (recovery), precision (relative standard deviation - RSD), and the limits of detection (LOD) and quantification (LOQ).

Matrix Effects: Complex matrices can cause signal suppression or enhancement in the mass spectrometer, affecting the accuracy of quantification. sci-hub.se To compensate for these matrix effects, matrix-matched calibration standards or the use of isotopically labeled internal standards (ILIS) are common strategies. sci-hub.sesci-hub.se

Performance Data: Developed methods demonstrate high sensitivity, with LOQs often in the low nanogram per gram (ng/g) or picogram per milliliter (pg/mL) range. capes.gov.brnih.gov For instance, a QuEChERS-GC-MS/MS method for fish samples reported LODs ranging from 0.05 to 2.00 ng/g (dry weight). capes.gov.br A GC/MS method for analyzing OPEs in indoor dust achieved LOQs between 0.24 and 21.5 ng/g. nih.gov Recovery studies typically show good accuracy, with values often falling within the 70-120% range, and precision is generally acceptable with RSDs below 20%. capes.gov.brnih.gov

The tables below summarize the performance of selected analytical methods for the determination of OPEs in various complex matrices.

Table 1: Performance of GC-based Analytical Methods for Organophosphate Esters

Matrix Extraction Method Analytical Technique Key Performance Metrics Reference
Fish Tissue QuEChERS with LipiFiltr™ cleanup GC-MS/MS Apparent Recovery: 67-116%; LODs: 0.05-2.00 ng/g (d.w.) capes.gov.br
River Water Solid-Phase Extraction (Oasis HLB) PTV-GC-MS Recoveries: 40-120%; MDL: 0.1 µg/L sci-hub.sesci-hub.se
Indoor Dust Ultrasonic Extraction GC/MS LOQs: 0.24-21.5 ng/g nih.gov

Table 2: Performance of LC-based Analytical Methods for Organophosphate Esters

Matrix Extraction Method Analytical Technique Key Performance Metrics Reference
Seafood QuEChERS-SPE LC-HRMS Relative Recoveries: 89-138%; LODs: 1.0-50 ng/g (d.w.) nih.gov
Human Urine Solid-Phase Extraction LC-MS/MS LOQs: 0.84-21.9 pg/mL nih.gov

Mechanistic Research in Industrial and Advanced Material Applications

Role as a Flame Retardant: Molecular Mechanisms of Fire Inhibition

Phosphoric acid, isooctyl diphenyl ester, a member of the organophosphate ester family, functions as an effective flame retardant through a combination of gas phase and condensed phase mechanisms. victory-chem.com These mechanisms work synergistically to interrupt the combustion cycle of polymeric materials.

The flame retardant action of phosphorus-containing compounds like isooctyl diphenyl ester occurs in both the solid (condensed) and gaseous phases of a fire. victory-chem.com

Gas Phase Inhibition: During combustion, the ester can decompose and release volatile phosphorus-containing radicals, most notably the PO· radical, into the gas phase. victory-chem.com These highly reactive radicals act as scavengers, interfering with the chain reactions of hydrogen (H·) and hydroxyl (OH·) radicals that are essential for sustaining the flame. victory-chem.com This process, known as flame inhibition, slows down or suppresses the combustion process in the gas phase, leading to a reduction in heat release. victory-chem.com

Condensed Phase Action: In the condensed phase, the thermal decomposition of the phosphate (B84403) ester on the surface of the polymer generates phosphoric and polyphosphoric acids. victory-chem.com These acidic species promote the dehydration and cross-linking of the polymer, leading to the formation of a thermally stable, insulating layer of char. mdpi.com This char layer acts as a physical barrier, limiting the release of flammable volatile compounds from the polymer into the gas phase and restricting the flow of heat to the underlying material. scispace.com The formation of this protective barrier also helps to prevent further pyrolysis of the polymer.

The following table summarizes the dual-phase flame retardant mechanisms:

PhaseMechanismAction
Gas Phase Radical ScavengingVolatile phosphorus radicals (PO·) interrupt flame propagation by neutralizing H· and OH· radicals. victory-chem.com
Condensed Phase Char FormationFormation of a protective, insulating char layer that limits fuel release and heat transfer. victory-chem.commdpi.com

The effectiveness of phosphorus-based flame retardants is intrinsically linked to the concentration of phosphorus in the polymer formulation. Generally, a higher phosphorus content leads to improved flame retardant performance. However, the relationship is not always linear and can be influenced by the specific polymer matrix and the chemical structure of the flame retardant itself. google.com

Research on various phosphorus flame retardants has shown that increasing the phosphorus content can lead to a significant reduction in the peak heat release rate (PHRR), a key indicator of fire intensity. google.com However, in some polymer systems, the flame retardant effect may plateau or "level off" beyond a certain concentration. google.com The efficacy is also dependent on the mode of action; for instance, the amount of phosphorus released into the gas phase directly correlates with the degree of flame inhibition. google.com The chemical environment of the phosphorus atom, including the presence of other heteroatoms like oxygen, can also influence its acidity and char-forming capabilities. cdc.gov

The following table illustrates the general trend of phosphorus content on flame retardant properties based on studies of related organophosphate esters:

Phosphorus ContentPeak Heat Release Rate (PHRR)Char FormationFlame Inhibition
Low HighLowLow
Medium ModerateModerateModerate
High LowHighHigh

It is important to note that an excessive loading of the flame retardant can sometimes negatively impact the physical properties of the polymer. Therefore, an optimal balance between flame retardancy and material performance is crucial in practical applications.

Function as a Plasticizer: Principles of Polymer Compatibility and Enhancement

Beyond its flame retardant capabilities, isooctyl diphenyl ester also serves as a plasticizer, a substance added to a material to increase its flexibility, workability, and durability. researchgate.net This function is particularly relevant in the formulation of various polymers.

As a plasticizer, isooctyl diphenyl ester integrates into the polymer matrix, where its molecules position themselves between the long polymer chains. This spacing reduces the intermolecular forces between the polymer chains, allowing them to move more freely relative to one another. This increased molecular mobility imparts greater flexibility and reduces the brittleness of the material.

This compound is utilized as a plasticizer and rubber additive in a range of polymers, including:

Polycarbonate (PC)

Polyvinyl chloride (PVC)

Polyvinyl alcohol (PVA)

Cellulose (B213188) acetate (B1210297) (CA)

Cellulose acetate butyrate (B1204436) (CAB)

Cellulose nitrate (B79036) (CN)

Ethyl cellulose (EC)

Epoxy resins

Phenolic resins

Acrylic resins

Nitrile resins

The inclusion of isooctyl diphenyl ester can also contribute to the thermal and oxidative stability of polymer formulations. Some organophosphate esters are known to function as antioxidants and stabilizers. specialchem.com In this capacity, they can help to protect the polymer from degradation caused by heat and oxygen exposure during processing and end-use. The diphenyl groups within the molecule can enhance thermal stability. nih.gov This dual functionality as both a plasticizer and a stabilizer makes it a valuable additive in applications where both flexibility and long-term durability are required.

Applications in Lubricants and Hydraulic Fluids: Tribological and Stability Studies

Organophosphate esters, including compounds structurally similar to isooctyl diphenyl ester, are utilized as additives in lubricants and hydraulic fluids due to their favorable tribological properties and fire resistance. machinerylubrication.com

Their primary role in these applications is to reduce friction and wear between moving surfaces. Under high pressure and temperature conditions at the contact points, these esters can react with the metal surfaces to form a protective tribochemical film. mdpi.com This film, often a complex iron phosphate layer, acts as a sacrificial barrier that prevents direct metal-to-metal contact, thereby minimizing wear and extending the operational life of mechanical components. mdpi.com

In hydraulic systems, particularly those operating in high-temperature or fire-risk environments such as aviation and industrial machinery, the fire-resistant nature of phosphate esters is a critical advantage. cdc.govmachinerylubrication.com They possess high ignition temperatures and low heats of combustion, which significantly reduces the risk of fire in case of a fluid leak. machinerylubrication.com

However, a notable consideration for phosphate ester-based fluids is their potential for hydrolysis in the presence of water, which can lead to the formation of acidic byproducts. proactivereliability.com These acids can, in turn, catalyze further degradation of the fluid and may be corrosive to certain system components. proactivereliability.com Therefore, maintaining low moisture levels is crucial for the stability and longevity of these fluids in service.

The table below summarizes the key properties of organophosphate esters in lubricant and hydraulic fluid applications:

PropertyBenefit/Consideration
Anti-Wear Forms a protective tribochemical film on metal surfaces. mdpi.com
Fire Resistance High ignition temperature and low heat of combustion. machinerylubrication.com
Thermal Stability Generally good, but can be affected by hydrolysis. machinerylubrication.comproactivereliability.com
Hydrolytic Stability Can degrade in the presence of water, forming corrosive acids. proactivereliability.com

Anti-Wear and Friction Reduction Mechanisms

This compound, an alkyl aryl phosphate, functions as an effective anti-wear and friction-reducing additive in lubricating systems through the formation of a protective tribochemical film on metallic surfaces. This mechanism is critical in boundary lubrication regimes, where direct asperity contact between moving surfaces would otherwise lead to significant wear and high friction. The formation of this film is a multi-step physicochemical process initiated by the unique stresses of the operating environment.

The process begins with the adsorption of the polar phosphate ester molecules onto the iron oxide layers of the steel surfaces. The isooctyl diphenyl phosphate molecule's structure, featuring both bulky alkyl (isooctyl) and aryl (diphenyl) groups, influences its surface activity and subsequent reactions. Under the high temperatures and pressures generated at the points of contact, the ester undergoes thermal and catalytic decomposition. dtic.milresearchgate.net This decomposition is essential for the creation of the protective layer.

Research into the tribochemistry of related phosphate esters indicates that the decomposition pathways involve the cleavage of P-O and C-O bonds. researchgate.net The resulting reactive species then chemically interact with the ferrous surface to form a complex, amorphous, and glassy film. This tribofilm is primarily composed of an iron polyphosphate matrix, which is highly durable and possesses a low shear strength, allowing it to be worn away sacrificially, thereby protecting the underlying metal substrate. researchgate.net The long-chain isooctyl group is understood to contribute favorably to the anti-wear properties of the resulting film. researchgate.net

Studies on similar phosphate esters using four-ball testers, a standard method for evaluating a lubricant's wear-preventive characteristics (ASTM D4172), have demonstrated a significant reduction in wear scar diameter and a lower coefficient of friction when compared to base oil alone. researchgate.netprecisionlubrication.comnyelubricants.com While specific data for isooctyl diphenyl phosphate is not extensively available in public literature, the performance of analogous alkyl aryl phosphates suggests a similar enhancement in tribological properties. The data presented in the tables below is illustrative of the typical performance improvements seen with this class of additives.

Table 1: Illustrative Four-Ball Wear Test Results (ASTM D4172 Conditions) This table presents representative data for alkyl aryl phosphate additives to demonstrate the typical anti-wear performance, as specific data for isooctyl diphenyl phosphate is not publicly available.

Lubricant FormulationLoad (N)Temperature (°C)Duration (min)Average Wear Scar Diameter (mm)
Base Oil39275600.65
Base Oil + 1% Isooctyl Diphenyl Ester (Representative)39275600.40

Table 2: Illustrative Friction Coefficient Data This table presents representative data for alkyl aryl phosphate additives to demonstrate the typical friction-reducing performance.

Lubricant FormulationTest ConditionAverage Coefficient of Friction
Base OilSteady-State Sliding0.12
Base Oil + 1% Isooctyl Diphenyl Ester (Representative)Steady-State Sliding0.08

Thermal Stability and Hydrolytic Resistance in Lubricating Systems

The performance and longevity of a lubricant additive are intrinsically linked to its thermal and hydrolytic stability. This compound is designed to have a balance of these properties, enabling it to function effectively under demanding conditions while resisting undesirable degradation.

Thermal Stability: The thermal stability of isooctyl diphenyl phosphate is significantly enhanced by the presence of the two phenyl groups. Aryl phosphates are known to be more thermally stable than their trialkyl counterparts. This stability ensures that the molecule remains intact at moderate operating temperatures, preventing premature decomposition, but will decompose at the higher "hot spot" temperatures that occur at asperity contacts to form the necessary protective film. dtic.milresearchgate.net

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to quantify the thermal stability of these compounds. TGA measures weight loss as a function of temperature, indicating the onset of decomposition, while DSC measures the heat flow associated with thermal transitions. For similar aryl phosphates, research has shown decomposition onsets at temperatures well above those of typical lubricant reservoirs, confirming their suitability for high-temperature applications. researchgate.netresearchgate.net

Table 3: Illustrative Thermal Analysis Data for an Alkyl Aryl Phosphate This table presents representative data to illustrate typical thermal properties. Specific TGA/DSC data for isooctyl diphenyl phosphate is not publicly available.

Thermal PropertyAnalysis MethodRepresentative Value
Decomposition Onset TemperatureTGA (in N2)> 250 °C
Melting PointDSCNot Applicable (Liquid at room temp.)

Table 4: Illustrative Hydrolytic Stability Test (Modified ASTM D2619) This table presents representative data to illustrate typical hydrolytic stability.

Property MeasuredBase OilBase Oil + 1% Isooctyl Diphenyl Ester (Representative)
Increase in Acidity (mg KOH/g)0.100.50
Copper Weight Change (mg/cm2)-0.05-0.15

Environmental Occurrence, Distribution, and Transport Dynamics

Global Distribution and Presence in Environmental Compartments

Organophosphate esters, including isooctyl diphenyl ester and its isomers, are now recognized as ubiquitous environmental contaminants. Their presence has been documented in aquatic and terrestrial ecosystems, as well as in the atmosphere.

Phosphoric acid, isooctyl diphenyl ester, and its isomers are frequently detected in aquatic environments. A study on the reproductive toxicity of 2-ethylhexyl diphenyl phosphate (B84403) (EHDPP) highlighted its wide presence in the aquatic environment. nih.gov While specific concentrations in surface and groundwater are not always detailed for this particular compound in broad studies, related organophosphate esters are known to enter waterways through various sources, including industrial effluents and runoff. nih.gov The presence of EHDPP in aquatic systems is a concern, as studies have shown that exposure can lead to adverse reproductive outcomes in aquatic organisms like the Japanese medaka at environmentally relevant concentrations. nih.gov

Sediments and soils act as significant sinks for many organic pollutants, including organophosphate esters.

Sediment: Studies have consistently detected 2-ethylhexyl diphenyl phosphate (EHDPP) in freshwater sediments. In a study of the Great Lakes, the sum of 14 OPEs (Σ14OPEs) in surface grab sediment samples averaged 2.2 ng/g dry weight (dw) in Lake Superior, 4.7 ng/g dw in Lake Michigan, and 16.6 ng/g dw in Lake Ontario. acs.org A UK-based study on freshwater sediments from three rivers and one canal reported detection frequencies for EHDPP at 83%. bham.ac.uk The total concentration of eight OPEs (Σ8OPEs) ranged from 52 ng/g dw to 107 ng/g dw. bham.ac.uk Another study in the Kathmandu Valley, Nepal, found that EHDPP was one of the prevalent OPEs in sediments, with a median concentration of 131 ng/g dw and a range of 34–418 ng/g dw. nih.gov

Soil: The presence of EHDPP has also been confirmed in soil matrices. A study of agricultural soils along the coast of South China detected OPEs in all 37 collected samples, with the concentration of eight OPEs ranging from 74.7 to 410 ng/g, with an average of 255 ng/g. mdpi.com The detection rate for EHDPP in these soil samples was 78.3%. mdpi.com In the Kathmandu Valley, EHDPP was also a significant component in soil, with a median concentration of 25.6 ng/g dw and a range of 10.2–114 ng/g dw. nih.gov The sources of OPEs in soil are often linked to the use and disposal of consumer products, emissions from traffic, and proximity to industrial and commercial areas. nih.gov

Table 1: Concentration of 2-Ethylhexyl Diphenyl Phosphate (EHDPP) in Sediment and Soil

Environmental Matrix Location Concentration Range (ng/g dw) Median/Average Concentration (ng/g dw) Reference
Sediment Great Lakes, North America - Σ14OPEs: 2.2 - 16.6 (average) acs.org
Sediment UK Freshwater (3 rivers, 1 canal) - Σ8OPEs: 52 - 107 bham.ac.uk
Sediment Kathmandu Valley, Nepal 34 - 418 131 (median) nih.gov
Soil Coastal South China (Agricultural) Σ8OPEs: 74.7 - 410 Σ8OPEs: 255 (average) mdpi.com
Soil Kathmandu Valley, Nepal 10.2 - 114 25.6 (median) nih.gov

The presence of organophosphate esters in the atmosphere, even in remote regions, suggests their potential for long-range transport. A study analyzing aerosol phase samples from the tropical and subtropical Atlantic, Pacific, and Indian Oceans during the MALASPINA circumnavigation campaign detected 14 different OPEs in all 115 samples. nih.gov The total concentrations of these OPEs ranged from 360 to 4400 pg/m³. nih.gov This ubiquitous presence in the global oceanic atmosphere indicates that these compounds can be transported far from their original sources. nih.gov While indoor air has been identified as a primary source of OPEs, their detection in outdoor air, albeit at lower concentrations, confirms their release into the wider environment. epa.gov The physicochemical properties of some OPEs, such as their semi-volatility, facilitate their partitioning between the gas and particle phases in the atmosphere, allowing for transport via atmospheric currents.

Transport Pathways and Environmental Mobility

The movement of this compound, and its isomers through the environment is governed by several key pathways, including leaching from waste materials and atmospheric processes.

A significant pathway for the entry of OPEs into the environment is through the leaching of plasticizers from waste materials, particularly in landfills. Organophosphate esters are physically mixed into polymers rather than being chemically bound, making them susceptible to migration and leaching over time. nih.gov A UK government report on 2-ethylhexyl diphenyl phosphate noted that releases from polymeric materials through leaching are a key consideration in its environmental risk assessment. service.gov.uk Studies on other plasticizers like di(2-ethylhexyl)phthalate (DEHP) from microplastics have shown that this leaching process can be enhanced by environmental factors such as photoaging. nih.govnih.govspringernature.com This suggests that plastic waste containing isooctyl diphenyl phosphate and its isomers can act as a long-term source of these contaminants to the surrounding soil and water.

Volatilization from consumer products and industrial processes is another important transport pathway for organophosphate esters. nih.gov Once in the atmosphere, these compounds can exist in both the gas phase and adsorbed to aerosol particles. The atmospheric transport and subsequent deposition of these aerosols contribute to the widespread distribution of OPEs. A study on OPEs in the global oceanic atmosphere calculated dry deposition fluxes of aerosol-phase Σ14OPEs to be in the range of 4 to 140 ng/m² per day. nih.gov The study also suggested that atmosphere-ocean diffusive exchange could be a significantly larger transport mechanism than dry deposition, highlighting the importance of atmospheric processes in the environmental fate of these compounds. nih.gov

Adsorption and Desorption on Particulate Surfaces

The mobility and distribution of isooctyl diphenyl phosphate in the environment are largely governed by its tendency to adsorb to soil, sediment, and other particulate matter. The organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the extent of this adsorption. A higher Koc value indicates a greater propensity for the chemical to bind to organic matter in soil and sediment, rendering it less mobile.

For the closely related compound, diphenyl octyl phosphate, estimated Koc values are notably high, suggesting limited mobility in soil. One estimation, based on its water solubility, places the Koc at 13,000, while another, derived from its octanol-water partition coefficient (Kow), suggests a value of 70,000. nih.gov According to standard classification schemes, these Koc values indicate that diphenyl octyl phosphate is expected to be immobile in soil environments. nih.gov This strong binding to soil and sediment particles implies that the compound is less likely to leach into groundwater but may accumulate in particulate-rich environments. The hydrolysis of diphenyl octyl phosphate may still proceed while the compound is sorbed to soil particles. nih.gov

Table 1: Estimated Soil and Sediment Partitioning Coefficients for Diphenyl Octyl Phosphate

Parameter Estimated Value Basis of Estimation Implication for Mobility Citation
Koc 13,000 Water Solubility Immobile nih.gov
Koc 70,000 Octanol-Water Partition Coefficient (Kow) Immobile nih.gov

This table presents estimated values for a closely related compound, diphenyl octyl phosphate, due to the lack of specific experimental data for isooctyl diphenyl phosphate.

Bioaccumulation and Bioconcentration in Environmental Food Webs (Excluding Human Biota)

The bioconcentration factor (BCF) is a measure of a chemical's potential to concentrate in aquatic organisms relative to its concentration in the surrounding water. For diphenyl octyl phosphate, estimated BCF values suggest a significant potential for bioconcentration. nih.gov Based on its water solubility, a BCF of 1,900 is calculated. nih.gov An even higher BCF of 41,000 is estimated from its octanol-water partition coefficient. nih.gov These values indicate that the compound has the potential to accumulate in aquatic organisms to levels much higher than those in the ambient water.

However, it is important to note that many organophosphate esters can be metabolized by organisms, which can lead to rapid depuration (loss) of the chemical from their tissues. nih.gov Therefore, these high estimated BCF values may not fully reflect the actual concentrations observed in the environment.

Trophic transfer and biomagnification are processes where the concentration of a chemical increases at successively higher levels in a food web. While specific studies on the trophic transfer of isooctyl diphenyl phosphate are limited, the general behavior of organophosphate esters suggests that biomagnification potential needs to be considered, particularly for compounds with high BCF values.

Table 2: Estimated Bioconcentration Factors (BCF) for Diphenyl Octyl Phosphate

Parameter Estimated Value Basis of Estimation Indication Citation
BCF 1,900 Water Solubility Potential for bioconcentration nih.gov
BCF 41,000 Octanol-Water Partition Coefficient (Kow) High potential for bioconcentration nih.gov

This table presents estimated values for a closely related compound, diphenyl octyl phosphate, due to the lack of specific experimental data for isooctyl diphenyl phosphate. The potential for metabolism may affect the actual in-situ bioconcentration.

Environmental Degradation Pathways and Transformation Products

Abiotic Degradation Mechanisms

Abiotic degradation involves the chemical transformation of a compound without the involvement of living organisms. For isooctyl diphenyl ester phosphoric acid, the key abiotic degradation mechanisms are hydrolysis, photochemical degradation, and other oxidative and reductive transformations.

Hydrolysis: Kinetics and Environmental Factors (pH Dependence)

Hydrolysis is a significant abiotic degradation pathway for organophosphate esters, where the compound reacts with water, leading to the cleavage of its ester bonds. The rate of hydrolysis for aryl phosphates is highly dependent on the pH of the surrounding environment.

This pH dependence is attributed to the reaction mechanism, which often involves a nucleophilic attack by a hydroxide (B78521) ion on the phosphorus atom. researchgate.net Therefore, it is anticipated that isooctyl diphenyl ester phosphoric acid will exhibit greater instability and faster degradation in environments with higher pH levels.

Table 1: Hydrolysis Half-lives of Triphenyl Phosphate (B84403) (TPP) at Room Temperature (as a proxy for Isooctyl Diphenyl Ester Phosphoric Acid)

pH Half-life (days)
9.5 1.3
8.2 7.5
7.0 Very Slow
<7.0 Very Slow

Data sourced from a study on commercial aryl phosphates and is intended to be indicative of the behavior of isooctyl diphenyl ester phosphoric acid. researchgate.net

Oxidative and Reductive Transformations

Oxidative and reductive transformations are another facet of abiotic degradation, often mediated by reactive chemical species in the environment. For some organic pollutants, advanced oxidation processes (AOPs) are effective in achieving complete decomposition. nih.gov While specific data on the oxidative and reductive transformations of isooctyl diphenyl ester phosphoric acid is scarce, studies on the closely related isodecyl diphenyl phosphate (IDDP) have identified hydroxylation as a key transformation pathway, which is an oxidative process. nih.govnih.govnih.gov This suggests that oxidative reactions likely play a role in the environmental degradation of isooctyl diphenyl ester phosphoric acid.

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms and is a crucial pathway for the removal of many organic pollutants from the environment.

Microbial Degradation in Aquatic and Terrestrial Systems

Microbial communities in both aquatic and terrestrial environments have demonstrated the capacity to degrade organophosphate esters. Studies on coastal sediments have shown that microbial assemblages can significantly enhance the degradation of these compounds compared to abiotic processes alone. nih.gov The half-lives of various organophosphate esters were found to be shorter under biotic conditions (16.8 to 46.8 days) compared to abiotic conditions (23.3 to 77.0 days). nih.gov

In a study investigating the degradation of isodecyl diphenyl phosphate (IDDP), a novel enrichment culture was able to degrade 85.4% of the compound within 192 hours. nih.gov The degradation process was found to involve several reactions, including hydrolysis, hydroxylation, methylation, carboxylation, and glycosylation. nih.govnih.gov Furthermore, a rhizosphere microbiome, 9-FY, was found to efficiently eliminate IDDP, suggesting that soil and sediment microorganisms play a vital role in the breakdown of this class of compounds. nih.gov

Table 2: Degradation of Isodecyl Diphenyl Phosphate (IDDP) by a Microbial Enrichment Culture

Compound Initial Concentration (mg/L) Degradation (%) Time (hours)
IDDP 1 85.4 192

Data from a study on the degradation of IDDP using a novel microbially-enriched culture. nih.gov

Identification of Microbial Strains and Consortia Involved

Specific microbial strains capable of degrading isodecyl diphenyl phosphate (IDDP) have been isolated and identified. A study successfully isolated three pure strains: Burkholderia cepacia ZY1, Sphingopyxis terrae ZY2, and Amycolatopsis ZY3. nih.gov While these individual strains showed efficient degradation capabilities, their performance was lower than that of the enriched microbial consortium, highlighting the importance of microbial interactions and synergistic effects in the degradation process. nih.gov

Metagenomic analysis of the degrading microbial communities has revealed the crucial role of specific enzymes, including phosphatase, phosphodiesterase, cytochrome P450, and hydroxylase, in the breakdown of IDDP. nih.govnih.gov The presence of these enzymes in the identified bacterial strains underscores their involvement in the different steps of the degradation pathway.

Table 3: Microbial Strains Identified in the Degradation of Isodecyl Diphenyl Phosphate (IDDP)

Microbial Strain
Burkholderia cepacia ZY1
Sphingopyxis terrae ZY2
Amycolatopsis ZY3

Strains isolated from a microbially-enriched culture capable of degrading IDDP. nih.gov

Table of Compound Names

Common Name/AcronymChemical Name
Isooctyl diphenyl esterPhosphoric acid, isooctyl diphenyl ester
IDDPIsodecyl diphenyl phosphate
TPPTriphenyl phosphate
PBDEsPolybrominated diphenyl ethers
Burkholderia cepaciaNot Applicable
Sphingopyxis terraeNot Applicable
AmycolatopsisNot Applicable
Role of Microbial Esterases and Other Enzymes (e.g., Phosphatase, Cytochrome P450)

The breakdown of isooctyl diphenyl ester in the environment is initiated and carried out by a variety of microbial enzymes. The initial and most critical step in the degradation of OPEs is the hydrolysis of the ester bonds, a reaction catalyzed by esterase enzymes. plos.orgnih.gov

Research utilizing a novel microbially-enriched culture has shed light on the specific enzymes involved in the degradation of isodecyl diphenyl phosphate (IDDP), a close structural analog of isooctyl diphenyl ester. nih.gov Metagenomic analysis of this culture identified several key enzyme families crucial for the compound's breakdown. nih.gov These include:

Phosphatase and Phosphodiesterase: These enzymes are types of hydrolases that specialize in cleaving phosphoester bonds. Their primary role is to catalyze the hydrolysis of the ester linkages in the isooctyl diphenyl ester molecule, breaking it down into smaller, more water-soluble components like diphenyl phosphate and subsequently phenyl phosphate. nih.gov The degradation of many phthalate (B1215562) esters similarly begins with de-esterification reactions involving esterases. plos.org

Cytochrome P450 (CYP450): This versatile superfamily of enzymes is known for its role in metabolizing a wide array of foreign compounds (xenobiotics). nih.govmdpi.com In the context of isooctyl diphenyl ester degradation, cytochrome P450 enzymes are implicated in subsequent transformation steps, such as hydroxylation of the aromatic rings or the alkyl chain. nih.govmdpi.com These enzymes function as monooxygenases, inserting an oxygen atom into the substrate. frontiersin.org

Hydroxylase: As the name suggests, these enzymes are responsible for introducing hydroxyl (-OH) groups into the substrate molecule, a key step in increasing its polarity and facilitating further degradation. nih.gov

Studies have successfully isolated pure bacterial strains capable of degrading these compounds, including Burkholderia cepacia ZY1, Sphingopyxis terrae ZY2, and Amycolatopsis ZY3. nih.gov While these individual strains demonstrated degradation ability, their efficiency was lower than that of the mixed enrichment culture, highlighting the importance of microbial synergy where different members of the community perform different degradation steps. nih.gov This cooperative degradation has also been observed with other complex esters, where one bacterial species may perform the initial hydrolysis and another transforms the resulting intermediates. nih.gov

Table 1: Key Enzymes in Isooctyl Diphenyl Ester Degradation

Enzyme Class Specific Examples Primary Role in Degradation Pathway Source
Esterases Phosphatase, Phosphodiesterase Hydrolysis of the phosphoester bonds, initiating the breakdown of the parent molecule. nih.gov

| Monooxygenases | Cytochrome P450, Hydroxylase | Introduction of oxygen, primarily through hydroxylation of the aromatic or alkyl structures. | nih.govmdpi.com |

Elucidation of Intermediate Degradation Products

The stepwise breakdown of isooctyl diphenyl ester results in the formation of several intermediate products before the compound is fully mineralized. The identification of these intermediates is crucial for understanding the complete degradation pathway. The primary degradation process is the sequential hydrolysis of the ester bonds. plos.org For isooctyl diphenyl ester, this would proceed by first cleaving one of the ester links to form intermediates such as diphenyl phosphate (DPHP) and isooctanol, or phenyl isooctyl phosphate and phenol (B47542). Further hydrolysis of DPHP would yield phenyl phosphate (PHP) and ultimately inorganic phosphate. researchgate.net

Following the initial hydrolytic steps, the intermediate products undergo a series of further transformations. Analysis of the degradation of isodecyl diphenyl phosphate (IDDP) by a microbial consortium revealed several key secondary modification pathways: nih.gov

Hydroxylation: This is a common pathway where hydroxyl groups are added to the aromatic rings (phenyl groups) or the alkyl chain (isooctyl group). This process, often mediated by cytochrome P450 and hydroxylase enzymes, increases the water solubility of the intermediates and makes them more susceptible to ring cleavage. nih.gov

Methylation: The addition of methyl groups to the intermediate molecules was also identified as a transformation pathway. nih.gov

Carboxylation: This pathway involves the oxidation of an alkyl group to form a carboxylic acid (-COOH) moiety. This significantly alters the chemical properties of the intermediate, further increasing its polarity. nih.gov

Glycosylation: In this pathway, a sugar molecule (like glucose) is attached to an intermediate. This process, known as glucosylation, was identified for the first time in microorganism-mediated transformation of the related compound triphenyl phosphate (TPHP) in a water-sediment system. researchgate.net

These interconnected pathways demonstrate a complex metabolic network for the complete breakdown of the parent compound. nih.gov

Table 2: Identified Transformation Pathways and Products

Degradation Pathway Description Resulting Products/Moieties Source
Hydrolysis Cleavage of ester bonds by the addition of water. Diphenyl phosphate, Phenyl phosphate, Isooctanol nih.govresearchgate.net
Hydroxylation Addition of one or more hydroxyl (-OH) groups. Hydroxylated diphenyl phosphate, Hydroxylated phenyl phosphate nih.gov
Methylation Addition of a methyl (-CH₃) group. Methylated intermediates nih.gov
Carboxylation Oxidation to form a carboxylic acid (-COOH) group. Carboxylated intermediates nih.gov

| Glycosylation | Attachment of a sugar moiety. | Glucosylated intermediates | nih.govresearchgate.net |

Persistence and Half-Life in Various Environmental Media

The persistence of a chemical, often expressed as its half-life, is a critical parameter for assessing its long-term environmental risk. orst.edu A half-life is the time it takes for 50% of the initial amount of a substance to break down or dissipate. orst.edu Organophosphate esters as a class are of environmental concern due to their potential for persistence, bioaccumulation, and toxicity. nih.gov

The environmental persistence of isooctyl diphenyl ester is influenced by the following key factors:

Environmental Medium: The half-life of a compound can vary dramatically between soil, water, and sediment. orst.edu Hydrophobic compounds like many OPEs tend to adsorb strongly to soil and sediment particles, which can sometimes lead to longer persistence compared to the water column. researchgate.net

Microbial Activity: As degradation is primarily a biological process, the presence, abundance, and adaptation of capable microbial communities are the most significant factors controlling the degradation rate. nih.govoregonstate.edu

Environmental Conditions: Abiotic factors play a crucial role. Temperature, pH, and oxygen availability can significantly alter microbial activity and, therefore, the rate of degradation. juniperpublishers.comresearchgate.net For instance, degradation is typically slower in cold, dry, or anaerobic (oxygen-free) conditions. juniperpublishers.comillinois.edu

Bioavailability: Strong adsorption to sediment or soil organic matter can reduce the bioavailability of a chemical to microorganisms, potentially slowing its degradation rate. oregonstate.edu

It is also important to consider that while the parent compound may disappear, intermediate degradation products may themselves persist in the environment for some time. epa.gov

Table 3: Factors Influencing Environmental Half-Life

Factor Influence on Persistence Source
Microbial Community The presence of adapted microorganisms is essential for rapid degradation. nih.govoregonstate.edu
Temperature Higher temperatures generally increase the rate of microbial degradation. researchgate.net
pH Can affect both chemical hydrolysis rates and optimal conditions for microbial enzymes. juniperpublishers.com
Oxygen Availability Aerobic degradation is often faster than anaerobic degradation for many organic compounds. juniperpublishers.com

| Sorption to Soil/Sediment | Strong binding can decrease bioavailability and slow degradation, leading to higher persistence in that medium. | orst.eduoregonstate.eduresearchgate.net |

Table of Mentioned Compounds

Compound Name Abbreviation
This compound -
Isodecyl diphenyl phosphate IDDP
Triphenyl phosphate TPHP
Diphenyl phosphate DPHP
Phenyl phosphate PHP
Burkholderia cepacia -
Sphingopyxis terrae -
Amycolatopsis -
Klebsiella oxytoca -
Methylobacterium mesophilicum -

Structure Activity Relationships Sar in Environmental Fate and Application Performance

Influence of Molecular Structure on Flame Retardancy Efficacy

Phosphoric acid, isooctyl diphenyl ester, functions as a flame retardant through mechanisms in both the condensed (solid) and gas phases, a characteristic of many organophosphorus flame retardants (OPFRs). nih.gov The efficiency of these mechanisms is directly related to the specific structural components of the molecule.

The central phosphate (B84403) group is the primary driver of the condensed-phase action. nih.gov During combustion, it decomposes to form phosphoric acid, which then polymerizes into polyphosphoric acid. alfa-chemistry.com This substance creates a glassy, insulating char layer on the surface of the polymer. alfa-chemistry.comresearchgate.net This char layer serves two purposes: it acts as a physical barrier that slows the transfer of heat to the underlying material, and it impedes the release of flammable volatile compounds that fuel the fire. nih.govresearchgate.net Organophosphorus compounds with a high level of oxygenation at the phosphorus atom, such as phosphates, are particularly effective in this solid-phase charring process. nih.gov

The two phenyl (diphenyl) groups contribute significantly to the flame retardant's thermal stability. Aryl phosphates generally have greater thermal stability compared to their alkyl counterparts. nih.govresearchgate.net This stability ensures that the flame retardant remains intact within the polymer matrix until temperatures are high enough for the charring mechanism to be most effective.

The isooctyl group, a branched alkyl chain, influences the compound's volatility and its physical interaction with the polymer. It helps to ensure the flame retardant is well-dispersated within the polymer matrix. In the gas phase, phosphorus-containing compounds can act as radical scavengers. alfa-chemistry.com Upon decomposition, they can release phosphorus-containing radicals (like PO•) that interrupt the chain reactions of combustion in the flame, thus inhibiting it. nih.govalfa-chemistry.com

Table 1: Contribution of Molecular Moieties to Flame Retardancy

Molecular ComponentPrimary Flame Retardant ActionMechanism
Phosphate Group (PO₄)Condensed Phase (Char Formation)Decomposes to polyphosphoric acid, forming an insulating barrier on the polymer surface. nih.govalfa-chemistry.com
Diphenyl GroupsThermal Stability / Condensed PhaseIncreases the decomposition temperature, allowing the charring action to occur at optimal times. Contributes to char structure. researchgate.net
Isooctyl GroupPhysical Modification / Gas PhaseAffects volatility and compatibility with the polymer. May contribute to the release of flame-inhibiting radicals in the gas phase. nih.gov

Structural Determinants of Plasticizer Performance and Polymer Compatibility

This compound, is valued for its dual-role functionality, acting as a plasticizer in addition to being a flame retardant. alfa-chemistry.comvaltris.com Plasticizers are additives that increase the flexibility and reduce the brittleness of a polymer by embedding themselves between the polymer chains, thereby reducing intermolecular forces. The effectiveness and compatibility of isooctyl diphenyl phosphate as a plasticizer are governed by its distinct structural features.

The isooctyl group is the primary contributor to the plasticizing effect. This long, flexible, and non-polar alkyl chain readily inserts itself between polymer chains, pushing them further apart. This spacing disrupts polymer-polymer interactions, allowing the chains to move more freely, which imparts flexibility and lowers the glass transition temperature (Tg) of the material. The branched nature of the isooctyl chain can influence the efficiency of this process compared to linear isomers. hallstarindustrial.com

The diphenyl phosphate moiety plays a crucial role in determining polymer compatibility. This part of the molecule is more rigid and has a higher polarity than the isooctyl tail. This polarity is key to its compatibility with polar polymers such as polyvinyl chloride (PVC), one of its primary applications. victory-chem.comspecialchem.com The phosphate and phenyl groups can engage in dipole-dipole interactions with polar sites on the polymer chains, ensuring the plasticizer remains homogenously distributed and does not easily migrate out of the material. This balance of a non-polar alkyl group and a polar aromatic phosphate group allows for broad compatibility across various resin systems. valtris.com

Table 2: Relationship Between Molecular Structure and Plasticizer Function

Structural FeatureInfluence on Plasticizer PerformancePolymer Compatibility Impact
Isooctyl Group (Branched Alkyl)Provides flexibility and softness by separating polymer chains.Enhances compatibility with non-polar to moderately polar polymers.
Diphenyl Phosphate (Aromatic Phosphate)Contributes to flame retardancy and imparts a degree of rigidity.Enhances compatibility with polar polymers like PVC through dipole interactions. victory-chem.com

Relationship Between Molecular Structure and Environmental Mobility/Persistence

Organophosphate esters are not chemically bonded to polymer matrices, allowing them to be released into the environment through leaching, abrasion, and volatilization over a product's life cycle. researchgate.net The molecular structure of isooctyl diphenyl phosphate is a critical determinant of its behavior, mobility, and persistence once it enters environmental compartments such as soil, water, and air.

The compound's two phenyl groups and the isooctyl group give it a relatively high molecular weight and a lipophilic (fat-loving) character. This leads to a low water solubility and a tendency to adsorb to organic matter in soil, sediment, and sludge. This sorption behavior can reduce its mobility in aquatic systems but can also lead to its accumulation in these environmental sinks, increasing its persistence. researchgate.net

The characteristics of the alkyl substituent have a profound effect on the environmental fate of organophosphate esters. For isooctyl diphenyl phosphate, the length and branching of the isooctyl chain are particularly significant.

Increasing the length of an alkyl chain generally decreases a compound's water solubility and increases its octanol-water partition coefficient (Kow), leading to stronger sorption to organic materials and greater potential for bioaccumulation. researchgate.net

The branching of the alkyl chain is a key factor in the compound's biodegradability. Studies on various ester compounds have shown that branching in the alcohol moiety can hinder microbial degradation. researchgate.net Linear alkyl chains are more easily metabolized by microorganisms than branched chains, which present steric hindrance to enzymatic action. Therefore, the "iso" structure of the octyl group in isooctyl diphenyl phosphate is expected to make it more resistant to biodegradation compared to a hypothetical linear n-octyl diphenyl phosphate. researchgate.net This increased resistance to degradation leads to greater environmental persistence. Indeed, microcosm experiments with marine sediments have shown that the degradation rates of OPEs are highly dependent on their specific molecular structures. nih.gov Studies on the degradation of isodecyl diphenyl phosphate (IDDP), a structurally similar compound with a branched alkyl chain, identified hydrolysis and hydroxylation as key degradation reactions. nih.gov

Table 3: Influence of Alkyl Chain Structure on Environmental Fate

Alkyl Chain CharacteristicEffect on Physicochemical PropertiesImpact on Environmental Behavior
Increased Chain LengthDecreases water solubility; Increases lipophilicity (Kow).Reduces mobility in water; Increases sorption to soil/sediment; Increases bioaccumulation potential. researchgate.net
Branching (e.g., Isooctyl)Increases steric hindrance.Slows the rate of microbial biodegradation, leading to greater environmental persistence compared to linear isomers. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties, environmental fate, and toxicological effects of chemicals based on their molecular structure. nih.govnih.gov These models are essential for risk assessment, especially for compounds where extensive experimental data may be lacking.

For a compound like isooctyl diphenyl phosphate, QSAR models would use a set of calculated parameters, known as molecular descriptors, as inputs. These descriptors quantify different aspects of the molecule's structure:

Topological descriptors: Describe the size, shape, and branching of the molecule.

Quantum-chemical descriptors: Describe electronic properties such as the distribution of charges within the molecule and its ability to participate in hydrogen bonding. nih.gov

Hydrophobicity descriptors: Most commonly the octanol-water partition coefficient (log Kow), which indicates the tendency of a chemical to partition into organic/fatty phases versus water.

By establishing a statistical relationship between these descriptors and a known experimental endpoint (e.g., biodegradability) for a training set of similar chemicals, a QSAR model can then predict that endpoint for a new chemical like isooctyl diphenyl phosphate. qsardb.org For instance, a model could predict its soil adsorption coefficient (Koc) based on its log Kow, or its potential for bioaccumulation in aquatic organisms. Three-dimensional QSAR models can also be constructed to predict degradation effects based on the spatial arrangement of the atoms. researchgate.net These predictive models are valuable for prioritizing chemicals for further testing and for developing strategies to manage their environmental impact. qsardb.org

Table 4: Application of QSAR Modeling to Isooctyl Diphenyl Phosphate

QSAR Input (Molecular Descriptors)Predicted Environmental EndpointRelevance to Risk Assessment
Log Kow, Molecular Weight, Water SolubilityBioaccumulation Factor (BCF)Predicts the potential for the chemical to accumulate in living organisms.
Log Kow, Surface AreaSoil Adsorption Coefficient (Koc)Predicts the mobility of the chemical in soil and its likelihood of reaching groundwater. researchgate.net
Steric Parameters, Electronic PropertiesRate of Biodegradation/HydrolysisEstimates the persistence of the chemical in different environmental compartments. nih.gov
Vapor Pressure, Henry's Law ConstantAtmospheric Transport and DepositionPredicts the potential for long-range environmental transport.

Ecological Impact Studies and Environmental Biomonitoring Non Human Biota

Aquatic Ecotoxicology: Effects on Invertebrates, Fish, and Algae

The potential for adverse effects on aquatic life is a key consideration for any chemical that may enter waterways.

Studies on the acute toxicity of the similar compound, isodecyl diphenyl phosphate (B84403), have been conducted on several aquatic species. For the freshwater invertebrate Daphnia magna, a 48-hour median effective concentration (EC50) was determined to be 0.22 mg/L. epa.gov In terms of chronic effects, the 21-day no-observed-effect-concentration (NOEC) for reproduction in Daphnia magna was found to be less than 0.0045 mg/L, indicating potential for long-term impacts at very low concentrations. epa.gov

For fish, specific acute toxicity data for isooctyl diphenyl phosphate is limited. However, for the analogue isodecyl diphenyl phosphate, the risk to surface water from regional sources is considered to be low. service.gov.uk

Regarding algae, no specific toxicity data for isooctyl diphenyl phosphate were identified. However, for isodecyl diphenyl phosphate, a decrease in biomass was reported at 13 mg/L in a semi-continuous activated sludge test, with no decrease observed at 3 mg/L. service.gov.uk

Interactive Table: Aquatic Toxicity of Isooctyl Diphenyl Phosphate Analogue (Isodecyl Diphenyl Phosphate)

SpeciesTest DurationEndpointValue (mg/L)Reference
Daphnia magna (Water Flea)48 hoursEC50 (Acute)0.22 epa.gov
Daphnia magna (Water Flea)21 daysNOEC (Chronic, Reproduction)< 0.0045 epa.gov
Activated Sludge (Microorganisms)-No Effect Concentration3 service.gov.uk
Activated Sludge (Microorganisms)-Effect Concentration (Biomass Decrease)13 service.gov.uk

The potential for a chemical to accumulate in the tissues of aquatic organisms is a significant environmental concern. For the analogue isodecyl diphenyl phosphate, it has been determined that the substance does not meet the criteria for a persistent, bioaccumulative, and toxic (PBT) substance. service.gov.uk This suggests a low potential for significant bioaccumulation in aquatic food chains. Specific bioconcentration factor (BCF) studies for isooctyl diphenyl phosphate were not found.

Terrestrial Ecotoxicology: Impact on Soil Organisms and Plants

Information regarding the specific effects of isooctyl diphenyl phosphate on soil-dwelling organisms and plant life is scarce. For the analogue isodecyl diphenyl phosphate, the risk to soil from production and regional sources is considered to be low. service.gov.uk However, a definitive assessment for this environmental compartment would require further testing on sediment and terrestrial organisms. service.gov.uk

Wildlife Exposure and Effects (e.g., Avian, Piscivorous Species)

There is a significant data gap regarding the direct effects of isooctyl diphenyl phosphate on wildlife species such as birds and fish-eating mammals. While general guidelines for avian acute oral toxicity testing exist, no specific studies for this compound were identified. epa.gov

Regulatory Science and Frameworks for Environmental Chemical Management

Risk Assessment Methodologies for Environmental Exposure (Excluding Human Risk Characterization)

Environmental risk assessment for chemicals like isooctyl diphenyl ester is a structured process that compares the predicted exposure of the chemical in the environment with the concentrations known to cause harm to environmental organisms. The methodology, as outlined in European Technical Guidance Documents, involves several key steps. service.gov.ukservice.gov.uk

Hazard Assessment and Effects Characterization: This step uses the ecotoxicity data (see 9.1.2) to determine the Predicted No-Effect Concentration (PNEC). The PNEC is the concentration of the substance below which adverse effects in the ecosystem are not expected to occur. It is calculated by taking the lowest reliable toxicity value (e.g., LC₅₀, EC₅₀, or NOEC) from long-term or short-term studies and dividing it by an appropriate assessment factor (AF). oecd.org The AF accounts for uncertainties, such as extrapolating from laboratory species to the entire ecosystem or from acute to chronic effects. For example, an AF of 100 might be applied to the lowest chronic toxicity value from tests on fish, daphnids, and algae. oecd.org

Exposure Assessment: This step estimates the Predicted Environmental Concentration (PEC) of the chemical in various environmental compartments like water, soil, and sediment. oecd.org The estimation considers the chemical's properties (e.g., vapor pressure, water solubility), production volume, use patterns, and release scenarios during its lifecycle (manufacturing, formulation, use, and disposal). service.gov.ukservice.gov.uk Fugacity models, such as the Mackay level III model, can be used to predict the distribution of a chemical in the environment. oecd.org

Risk Characterization: The final step compares the predicted exposure with the no-effect level by calculating a risk quotient (RQ), where RQ = PEC / PNEC . oecd.org

If RQ < 1 , the risk is generally considered to be low or adequately controlled.

If RQ ≥ 1 , a potential risk is identified, which may trigger a need for more refined data, further assessment, or risk management measures.

This process is applied to different environmental compartments (aquatic, terrestrial, sediment) and for risks related to secondary poisoning of predators in the food chain. service.gov.uk

Development of Environmental Quality Standards and Guidelines (Excluding Human Exposure Standards)

Based on the risk assessment, environmental quality standards (EQS) or guidelines are developed to protect ecosystems. The primary value derived from the hazard assessment is the Predicted No-Effect Concentration (PNEC), which serves as a benchmark for environmental quality.

For example, in the assessment of the related compound cresyl diphenyl phosphate (B84403), the PNEC for the aquatic environment was calculated to be 0.0012 mg/L. oecd.org This value was derived from the lowest chronic toxicity data available across three trophic levels (fish, daphnids, and algae) and the application of an assessment factor of 100. oecd.org

The development of such guidelines is based on detailed ecotoxicity data, as illustrated in the table below for the related cresyl diphenyl phosphate.

Trophic LevelTest TypeSpeciesEndpointValue (mg/L)
Fish96-hour AcuteOryzias latipes (Japanese rice fish)LC₅₀1.3
Aquatic Invertebrate21-day ChronicDaphnia magnaNOEC (reproduction)0.12
Algae72-hour Growth InhibitionSelenastrum capricornutumNOEC0.55

Data from the assessment of the related compound Cresyl Diphenyl Phosphate oecd.org

The lowest of these chronic values (0.12 mg/L) would be used with an assessment factor to derive the final PNEC. Regulatory assessments for related aryl phosphates have concluded that while risks may be low for some uses and environmental compartments (e.g., air, wastewater treatment), potential risks can be identified for others, such as surface water and sediment, for specific use scenarios. service.gov.ukservice.gov.uk These findings guide the implementation of risk management measures to ensure environmental protection.

Emerging Research Directions and Future Perspectives

Development of Next-Generation Phosphoric Acid Esters with Improved Environmental Profiles

The primary driver for innovation in the field of phosphoric acid esters is the need to move beyond current formulations to products that offer high performance without adverse environmental and health effects. nih.govplu.mx Research is focused on designing new flame retardants that are effective, compatible with various polymers, and, crucially, non-migrating and non-toxic. nih.gov

Key characteristics of these next-generation esters include:

Bio-based Origins: A significant trend is the development of organophosphorus compounds from renewable, bio-based precursors like furanics. nih.gov These materials not only offer a more sustainable production pathway but often exhibit lower toxicity compared to their fossil-fuel-derived counterparts. nih.gov

Reduced Migration: A major concern with additive flame retardants like isooctyl diphenyl ester is their ability to leach from products into the environment. Future designs focus on "reactive" flame retardants that can be covalently bonded into the polymer structure, eliminating the possibility of migration. nih.gov

Designed for Degradability: Instead of persisting in the environment, future esters are being designed for biodegradability. brbs.nl Using computational tools like Quantitative Structure-Activity Relationships (QSAR), researchers can screen millions of potential molecular structures to identify candidates that are "readily biodegradable" and possess a low bioconcentration factor, ensuring they break down and re-enter the natural phosphorus cycle. brbs.nl

Optimized Molecular Structure: The specific structure of the organophosphorus compound is critical to its function and toxicity. Research into molecules like 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) derivatives has shown that careful structural design can yield superior flame retardancy with minimal toxicity. nih.gov The mode of action, whether in the gas phase or solid phase (char formation), can be fine-tuned by controlling the structure and oxidation state at the phosphorus atom. nih.gov

Advanced Remediation Technologies for Environmental Contamination

Given the widespread presence of OPEs in various environmental compartments, developing effective methods to remove this contamination is a critical research area. mdpi.commdpi.com Conventional wastewater treatment processes are often insufficient for completely eliminating these compounds, necessitating the development of more advanced technologies. nih.gov

Table 1: Advanced Remediation Technologies for Organophosphate Ester (OPE) Contamination
TechnologyDescriptionKey Findings & Research DirectionsReferences
PhotocatalysisUses light-activated semiconductor materials (e.g., TiO₂) to generate highly reactive oxygen species that degrade organic pollutants into simpler, harmless substances like water and carbon dioxide.Considered a promising, green technology for its high efficiency. Research focuses on developing novel photocatalysts, including heterogeneous iron-based systems (photo-Fenton-like), that are effective, reusable, and can operate under mild conditions, potentially using solar radiation. mdpi.comnsf.govmdpi.comnih.gov
AdsorptionEmploys porous materials, such as activated carbon, to physically bind and remove pollutants from water. It is a simple, efficient, and versatile method.Activated carbon filtration has proven effective in eliminating OPEs where other methods like ozonation fail. Research is exploring new, inexpensive, and abundant adsorbent materials and coupling adsorption with photocatalysis for in-situ regeneration of the adsorbent. mdpi.comnih.govmdpi.commdpi.com
BioremediationUtilizes microorganisms and their enzymes (e.g., phosphatases, hydrolases) to break down contaminants into non-toxic byproducts.This approach is seen as environmentally friendly and effective. Studies have identified specific microbial strains capable of degrading various organophosphates. Future work involves using multi-omics techniques to enhance the efficiency of these biological systems. mbl.or.krresearchgate.netkoreascience.kr

These advanced oxidation and biological processes represent a shift towards more sustainable and complete solutions for treating water contaminated with persistent organic pollutants like phosphoric acid esters.

Integration of Omics Technologies in Environmental Fate and Ecotoxicology Research

Understanding the precise impact of chemicals like isooctyl diphenyl phosphate (B84403) on living organisms requires looking deep into their molecular mechanisms of toxicity. "Omics" technologies—which include genomics, transcriptomics, proteomics, and metabolomics—provide a powerful, holistic view of the biological changes occurring from the gene to the whole organism level. acs.orgnih.gov

The integration of omics is transforming ecotoxicology by:

Revealing Mechanisms of Toxicity: By analyzing changes in gene expression (transcriptomics) and metabolites (metabolomics), scientists can identify the specific biological pathways disrupted by chemical exposure. usask.canih.gov For instance, a dual-omics study on diphenyl phosphate (DPhP), a major metabolite of several aryl-OPEs, revealed that chronic exposure in zebrafish could inhibit growth by disrupting energy metabolism pathways like oxidative phosphorylation and fatty acid oxidation. usask.canih.gov

Improving Risk Assessment: Omics data can help build Adverse Outcome Pathways (AOPs), which link molecular-level changes to adverse effects in an individual organism or population. nih.gov This provides a more robust, mechanism-based foundation for chemical risk assessment compared to relying solely on traditional toxicity endpoints. ecetoc.orgnih.gov

Supporting High-Throughput Screening: The development of pipelines for dose-dependent, reduced transcriptomes allows for more rapid testing of chemicals at the biological pathway level, helping to prioritize substances for further in-depth study. acs.org

Studying Environmental Fate: Omics can also be applied to environmental systems. For example, coupling systems analysis with multi-omics techniques can identify key microbial genes and enzymes involved in the bioremediation of organophosphorus compounds, paving the way for genetically enhanced cleanup strategies. researchgate.netkoreascience.kr

These advanced methodologies are moving ecotoxicology beyond simple observation to a predictive science, allowing for a more nuanced understanding of the environmental fate and effects of phosphoric acid esters. acs.orgresearchgate.net

Interdisciplinary Research on Circular Economy Principles for Phosphoric Acid Ester Utilization

The traditional model for chemical production is linear: extract, manufacture, use, and dispose. ostara.com For phosphorus-based compounds, this model begins with mining finite phosphate rock reserves and often ends with the compounds accumulating in the environment, which is unsustainable. brbs.nlmdpi.com A circular economy approach seeks to close this loop through interdisciplinary research that combines chemistry, materials science, environmental science, and economics. sciencepolicyjournal.orgsciencepolicyjournal.org

Key principles being explored for phosphoric acid esters include:

Sustainable Synthesis from Renewable Sources: Instead of relying on energy-intensive processes to convert mined phosphate rock, research is focused on synthesizing organophosphates from recovered phosphorus sources. brbs.nlmit.edu A prime example is the use of struvite, a magnesium ammonium (B1175870) phosphate mineral that can be precipitated from wastewater, as a renewable feedstock for producing new, benign organophosphate esters. brbs.nl

Designing for Recycling and Degradation: A core tenet of the circular economy is designing products with their end-of-life in mind. For additives like isooctyl diphenyl phosphate, this means creating esters that are inherently biodegradable, preventing them from becoming persistent pollutants and allowing the phosphorus to return to the natural biogeochemical cycle. brbs.nlostara.com

Phosphorus Recovery as a Resource: Viewing phosphorus in waste streams not as a pollutant but as a resource is fundamental. mdpi.comktu.lt Technologies that recover phosphorus from wastewater, sewage sludge, and agricultural runoff are central to creating a circular phosphorus economy. mdpi.comsciencepolicyjournal.org These recovered nutrients can then be used to create new products, including next-generation flame retardants.

This paradigm shift requires collaboration across multiple fields to develop not only the necessary technologies but also the supportive regulatory and market frameworks to make a circular economy for phosphorus a reality. ostara.comsciencepolicyjournal.org

Q & A

Q. What advanced chromatographic techniques resolve isomeric impurities in industrial-grade samples of this compound?

  • Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) separates iso-octyl isomers. Purity (>95%) is verified via peak integration and spiking with authentic standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.